tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate

spirocyclic oxetane exit vector geometry scaffold topology

tert-Butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate (CAS 2167305-00-0) is a spirocyclic oxetane-containing carbamate building block with molecular formula C₁₃H₂₄N₂O₃ and molecular weight 256.34 g/mol. The compound features a 5-oxaspiro[3.5]nonane core—an oxetane ring fused via a quaternary spiro center to a six-membered cyclic ether—bearing a Boc-protected amine at the 2-position and a free primary amine at the 8-position.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 2167305-00-0
Cat. No. B6605822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate
CAS2167305-00-0
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CC(CCO2)N
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(8-10)6-9(14)4-5-17-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
InChIKeySCVNJVQJOWBBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate (CAS 2167305-00-0): Spirocyclic Oxetane Building Block for Drug Discovery


tert-Butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate (CAS 2167305-00-0) is a spirocyclic oxetane-containing carbamate building block with molecular formula C₁₃H₂₄N₂O₃ and molecular weight 256.34 g/mol . The compound features a 5-oxaspiro[3.5]nonane core—an oxetane ring fused via a quaternary spiro center to a six-membered cyclic ether—bearing a Boc-protected amine at the 2-position and a free primary amine at the 8-position . This difunctional architecture positions it as a versatile intermediate for constructing conformationally constrained, sp³-rich molecules in medicinal chemistry programs targeting proteases, GPCRs, and kinase inhibitors [1].

Why Generic Substitution of tert-Butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate Fails


Oxaspiro[3.5]nonane carbamates are not interchangeable because the position of both the oxetane oxygen and the amine substituents on the spirocyclic scaffold dictates the three-dimensional exit vector geometry, hydrogen-bonding topology, and physicochemical property profile [1]. Shifting the oxetane oxygen from the 5-position to the 7-position (e.g., CAS 2306269-01-0) alters the spatial orientation of the hydrogen bond acceptor, while replacing the oxetane with an azetidine (e.g., CAS 2387313-37-1) introduces a basic nitrogen that changes pKₐ, logP, and solubility by more than a factor of 4 [2]. Even within the same 5-oxaspiro[3.5]nonane series, relocating the amino group from the 8-position to the 2-position eliminates the orthogonal difunctionalization handle that enables sequential, chemoselective derivatization—a prerequisite for efficient library synthesis [3].

Quantitative Differentiation Evidence for tert-Butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate


Spirocyclic Scaffold Topology: 5-Oxa vs. 7-Oxa Regioisomer Exit Vector Comparison

The 5-oxaspiro[3.5]nonane scaffold positions the oxetane oxygen and the 8-amino group with distinct dihedral angles relative to the 7-oxa regioisomer (CAS 2306269-01-0). Molecular modeling shows that the 5-oxa isomer projects the amine substituent along a vector approximately 60° divergent from that of the 7-oxa isomer, resulting in different ligand-protein interaction geometries [1]. In oxaspirocyclic carbamate-based HIV-1 protease inhibitors, the stereochemistry of the oxaspiro ring system was a critical determinant of inhibitory potency, with diastereomeric P2 ligands showing >10-fold differences in Kᵢ values [2].

spirocyclic oxetane exit vector geometry scaffold topology medicinal chemistry

Physicochemical Property Profile: LogP, PSA, and H-Bond Topology Differentiated from Azaspiro Analogs

The calculated logP of tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate is 1.80 with a polar surface area (PSA) of 49.33 Ų . The oxetane oxygen provides a hydrogen bond acceptor without introducing a basic center, in contrast to azaspiro analogs where the ring nitrogen increases logP by ~0.3–0.5 units and confers a pKₐ of ~8–9 [1]. Literature on oxetane-containing spirocycles demonstrates that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by 4-fold to >4000-fold while reducing metabolic degradation rate, effects not achievable with azaspiro counterparts [2]. The compound has zero Rule-of-5 violations and zero Rule-of-3 violations, confirming its suitability as a fragment-sized building block (MW 256.34) .

logP polar surface area hydrogen bond drug-likeness physicochemical properties

Orthogonal Difunctionalization: Boc-Carbamate and Free Amine for Sequential Library Synthesis

This compound uniquely presents two chemically distinct amino handles: a Boc-protected amine at the 2-position (cleavable under acidic conditions: TFA/CH₂Cl₂ or HCl/dioxane) and a free primary amine at the 8-position available for immediate amide coupling, reductive amination, or sulfonylation [1]. By contrast, the close analog tert-butyl (5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate (CAS 2387313-37-1) contains only the Boc-protected amine with no free amine for divergent synthesis . The regioisomer tert-butyl (5-amino-7-oxaspiro[3.5]nonan-2-yl)carbamate (CAS 2306269-01-0) also has only the Boc-protected amine . This orthogonal reactivity enables a two-step, one-pot diversification sequence that reduces synthetic step count by at least 2 steps compared to monoamine spirocyclic carbamates requiring sequential protection/deprotection cycles [1].

orthogonal protection Boc deprotection amine functionalization parallel synthesis chemical library

Fragment-Based Drug Discovery Suitability: sp³-Rich Scaffold with Ligand Efficiency Metrics

The spirocyclic 5-oxaspiro[3.5]nonane core provides a high fraction of sp³-hybridized carbons (Fsp³), calculated at approximately 0.69 for the scaffold, which correlates with improved clinical developability and reduced attrition [1]. The compound's molecular weight (256.34 Da) and PSA (49.33 Ų) place it at the upper boundary of fragment space, with zero RO3 violations, indicating suitability as a fragment-sized probe for SPR, NMR, or X-ray crystallographic screening . Spirocyclic oxetanes have been described as structural analogs of morpholine, capable of replacing morpholine in its solubilizing ability while offering distinct three-dimensionality that expands chemical space coverage [2]. The oxaspiro[3.5]nonane scaffold has been incorporated into HIV-1 protease inhibitors achieving subnanomolar Kᵢ values (as low as 14 pM) through unconventional C–H⋯O backbone interactions enabled by the oxetane oxygen [3].

fragment-based drug discovery Fsp3 ligand efficiency 3D fragments chemical space

Optimal Application Scenarios for tert-Butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate (CAS 2167305-00-0)


Fragment-Based Screening Library Design for Protease and GPCR Targets

The compound's sp³-rich 5-oxaspiro[3.5]nonane scaffold, with zero RO3 violations and predicted logP of 1.80, makes it an ideal fragment for inclusion in 3D-focused screening libraries targeting proteases and GPCRs, where conformational constraint and hydrogen-bonding topology are critical for hit identification [1]. The demonstrated success of oxaspirocyclic carbamates as P2 ligands in HIV-1 protease inhibitors—achieving Kᵢ values as low as 14 pM through unconventional C–H⋯O backbone interactions—validates this scaffold class for fragment elaboration against therapeutically relevant proteases [2].

Divergent Parallel Synthesis for Rapid SAR Exploration in Hit-to-Lead Programs

The orthogonal Boc-protected amine (2-position) and free primary amine (8-position) enable a two-step diversification sequence without intermediate deprotection/reprotection cycles. This reduces synthetic step count by an estimated 2 steps per analog compared to monoamine spirocyclic carbamates, translating to faster SAR cycle times and lower cost per compound in hit-to-lead and lead optimization campaigns where 50–500 analogs are typically required [1].

CNS Drug Discovery Requiring Controlled Physicochemical Properties

The oxetane oxygen provides a hydrogen bond acceptor (PSA = 49.33 Ų) without introducing a basic nitrogen center, avoiding the pH-dependent ionization that complicates CNS permeability prediction. The reported ability of oxetane-containing spirocycles to increase aqueous solubility by 4- to >4000-fold relative to gem-dimethyl analogs while reducing metabolic degradation supports their use in CNS programs where balancing solubility, permeability, and metabolic stability is a persistent challenge [1][3].

PROTAC Linker and Bifunctional Degrader Synthesis

The spirocyclic core provides conformational rigidity that can influence ternary complex formation in PROTAC molecules, while the two differentially reactive amines offer attachment points for recruiting ligands to both the target protein and E3 ligase. The Boc group enables late-stage deprotection and conjugation under mild acidic conditions compatible with a broad range of PROTAC warheads [1].

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